Vanzacaftor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanzacaftor is a small molecule compound developed by Vertex Pharmaceuticals. It is part of a next-generation triple combination therapy for cystic fibrosis, a genetic disorder that affects the lungs and other organs. The combination therapy includes this compound, tezacaftor, and deutivacaftor, and it has shown promising results in clinical trials .
Métodos De Preparación
The synthetic routes and reaction conditions for vanzacaftor are proprietary and not publicly disclosed in detail. it is known that this compound is synthesized through a series of chemical reactions involving various reagents and catalysts. Industrial production methods likely involve large-scale chemical synthesis with stringent quality control measures to ensure the purity and efficacy of the compound .
Análisis De Reacciones Químicas
Vanzacaftor undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts.
Aplicaciones Científicas De Investigación
Vanzacaftor has several scientific research applications, particularly in the field of cystic fibrosis treatment. It is used in combination with tezacaftor and deutivacaftor to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This combination therapy has shown significant improvements in lung function and other clinical outcomes in patients with cystic fibrosis .
Mecanismo De Acción
Vanzacaftor acts as a corrector of the CFTR protein. It increases the amount of mature CFTR protein at the cell surface by targeting the processing and trafficking defect of the F508del CFTR protein. Tezacaftor, another component of the combination therapy, also acts as a corrector, while deutivacaftor acts as a potentiator, facilitating the opening of the chloride channel to allow chloride and sodium to move in and out of the cell .
Comparación Con Compuestos Similares
Vanzacaftor is often compared with other CFTR modulators such as elexacaftor, tezacaftor, and ivacaftorClinical trials have demonstrated that the this compound combination can further increase CFTR-mediated chloride transport and improve lung function and respiratory symptoms .
Similar compounds include:
Elexacaftor: Another CFTR corrector used in combination therapies for cystic fibrosis.
Tezacaftor: A CFTR corrector that is part of both the this compound and elexacaftor combination therapies.
Ivacaftor: A CFTR potentiator used in combination with other correctors to enhance CFTR function.
Propiedades
Número CAS |
2374124-49-7 |
---|---|
Fórmula molecular |
C32H39N7O4S |
Peso molecular |
617.8 g/mol |
Nombre IUPAC |
(14S)-8-[3-(2-dispiro[2.0.24.13]heptan-7-ylethoxy)pyrazol-1-yl]-12,12-dimethyl-2,2-dioxo-2λ6-thia-3,9,11,18,23-pentazatetracyclo[17.3.1.111,14.05,10]tetracosa-1(22),5(10),6,8,19(23),20-hexaen-4-one |
InChI |
InChI=1S/C32H39N7O4S/c1-30(2)19-21-5-4-16-33-24-6-3-7-27(34-24)44(41,42)37-29(40)22-8-9-25(35-28(22)38(30)20-21)39-17-10-26(36-39)43-18-11-23-31(12-13-31)32(23)14-15-32/h3,6-10,17,21,23H,4-5,11-16,18-20H2,1-2H3,(H,33,34)(H,37,40)/t21-/m0/s1 |
Clave InChI |
VCSUIBJKYCVWNF-NRFANRHFSA-N |
SMILES isomérico |
CC1(C[C@@H]2CCCNC3=NC(=CC=C3)S(=O)(=O)NC(=O)C4=C(N1C2)N=C(C=C4)N5C=CC(=N5)OCCC6C7(C68CC8)CC7)C |
SMILES canónico |
CC1(CC2CCCNC3=NC(=CC=C3)S(=O)(=O)NC(=O)C4=C(N1C2)N=C(C=C4)N5C=CC(=N5)OCCC6C7(C68CC8)CC7)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.